1-Cyano-2-(difluoromethoxy)naphthalene
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Overview
Description
1-Cyano-2-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO It is a derivative of naphthalene, where a cyano group (-CN) and a difluoromethoxy group (-OCF2H) are substituted at the 1 and 2 positions, respectively
Preparation Methods
The synthesis of 1-Cyano-2-(difluoromethoxy)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a reaction involving difluoromethyl ether and a suitable base.
Chemical Reactions Analysis
1-Cyano-2-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-amino-2-(difluoromethoxy)naphthalene.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
1-Cyano-2-(difluoromethoxy)naphthalene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its electron-withdrawing cyano group, which enhances electron mobility.
Fluorescence Probes: Naphthalene derivatives, including this compound, are used as fluorescence probes for detecting and imaging purposes due to their strong fluorescence and photostability.
Material Science: The compound is explored for its potential use in constructing organic electronic devices, such as flexible displays and sensors.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(difluoromethoxy)naphthalene involves its interaction with molecular targets through its electron-withdrawing cyano group and the difluoromethoxy group. These functional groups influence the compound’s electronic properties, making it suitable for applications in organic electronics. The cyano group enhances electron mobility, while the difluoromethoxy group contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
1-Cyano-2-(difluoromethoxy)naphthalene can be compared with other cyano-substituted naphthalene derivatives, such as:
1-Cyano-3-(difluoromethoxy)naphthalene: Similar structure but with the difluoromethoxy group at the 3-position.
1-Cyano-2-(trifluoromethoxy)naphthalene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing effects and stability, making it particularly useful in organic electronics and material science applications.
Properties
Molecular Formula |
C12H7F2NO |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-5-8-3-1-2-4-9(8)10(11)7-15/h1-6,12H |
InChI Key |
DILCZXZMJVLKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)OC(F)F |
Origin of Product |
United States |
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